Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate: is an organic compound with the molecular formula C11H17BrO2 and a molecular weight of 261.16 g/mol . This compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the bromination of a suitable precursor, followed by esterification to introduce the tert-butyl carboxylate group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for tert-butyl 3-(bromomethyl)bicyclo[11 the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Reduction: Formation of the corresponding methyl derivative.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate is primarily related to its ability to undergo substitution reactions, which allows it to act as a versatile intermediate in organic synthesis . The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can influence the reactivity and selectivity of the compound in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar core structure but lacks the bromomethyl and tert-butyl groups.
3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but without the tert-butyl ester group.
Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate: Lacks the bromomethyl group.
Uniqueness: Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of both the bromomethyl and tert-butyl ester groups, which provide distinct reactivity and synthetic utility . The combination of these functional groups with the bicyclo[1.1.1]pentane core makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c1-9(2,3)14-8(13)11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJZFIHFODXOHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158553 | |
Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138732-34-0 | |
Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138732-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.